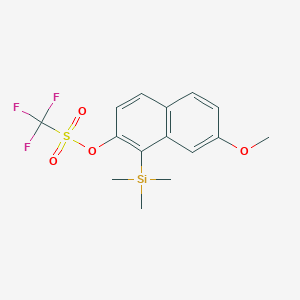
1-Trimethylsilyl-7-methoxy-2-naphthyltriflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trimethylsilyl-7-methoxy-2-naphthyltriflate is an organic compound that features a trimethylsilyl group, a methoxy group, and a naphthyltriflate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate can be synthesized through a multi-step process involving the introduction of the trimethylsilyl group and the methoxy group onto a naphthalene derivative. The reaction typically involves the use of trimethylsilyl chloride and a base such as triethylamine to introduce the trimethylsilyl group. The methoxy group can be introduced using methanol and an acid catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate undergoes various types of chemical reactions, including:
Substitution Reactions: The triflate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while the trimethylsilyl group can be removed under reductive conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the triflate group is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4
Major Products Formed:
- Substituted naphthyl derivatives
- Oxidized products such as aldehydes and carboxylic acids
- Coupled products with aryl or vinyl groups
Aplicaciones Científicas De Investigación
1-Trimethylsilyl-7-methoxy-2-naphthyltriflate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Can be used in the synthesis of novel materials with unique properties.
Catalysis: Acts as a reagent in catalytic reactions, such as group-transfer polymerization and aldol reactions.
Mecanismo De Acción
The mechanism by which 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate exerts its effects is primarily through its ability to act as an electrophile in substitution reactions. The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles. The trimethylsilyl group can also be removed under specific conditions, allowing for further functionalization of the molecule. The methoxy group can participate in oxidation and reduction reactions, providing additional versatility in chemical transformations .
Comparación Con Compuestos Similares
Trimethylsilyl trifluoromethanesulfonate: Similar in having a trimethylsilyl group and a triflate group, but lacks the naphthyl and methoxy groups.
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene: Contains a trimethylsilyl group and a methoxy group, but differs in the overall structure and reactivity.
Uniqueness: 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate is unique due to the combination of the trimethylsilyl, methoxy, and naphthyltriflate groups in a single molecule. This combination provides a high degree of reactivity and versatility in chemical synthesis, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C15H17F3O4SSi |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(7-methoxy-1-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4SSi/c1-21-11-7-5-10-6-8-13(22-23(19,20)15(16,17)18)14(12(10)9-11)24(2,3)4/h5-9H,1-4H3 |
Clave InChI |
LUHDMVXCFPQYSU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=CC(=C2[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



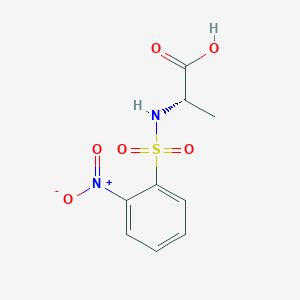

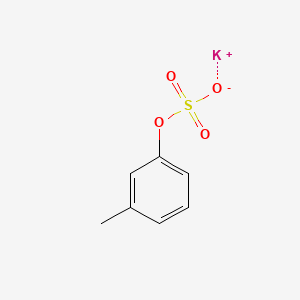

![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
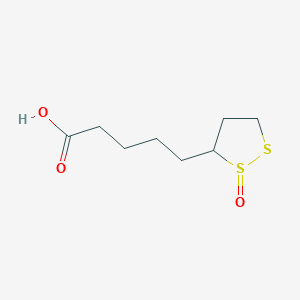
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)
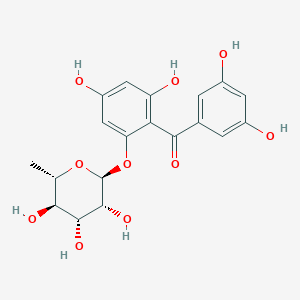
![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)

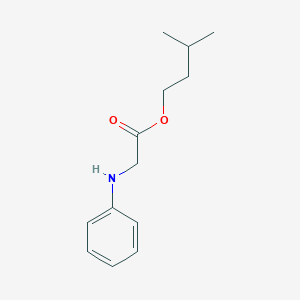
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
